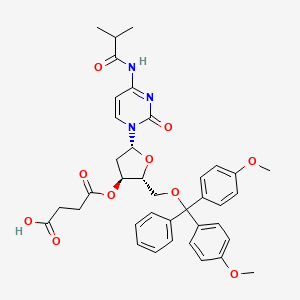
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester is an organic compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester typically involves the esterification of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Benzoic acid+MethanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, Halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzoic acids, Halobenzoic acids
Applications De Recherche Scientifique
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical processes. The aromatic ring allows for interactions with enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: The parent compound, which lacks the ester group.
Methyl benzoate: A simpler ester of benzoic acid without the 4-(2,2-dimethyl-1-methylenepropyl) substituent.
Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a methyl group.
Uniqueness
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester is unique due to the presence of the 4-(2,2-dimethyl-1-methylenepropyl) substituent, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
methyl 4-(3,3-dimethylbut-1-en-2-yl)benzoate |
InChI |
InChI=1S/C14H18O2/c1-10(14(2,3)4)11-6-8-12(9-7-11)13(15)16-5/h6-9H,1H2,2-5H3 |
Clé InChI |
QNWCUAOUPYAGPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


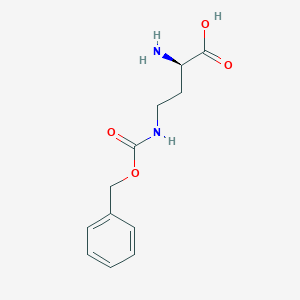


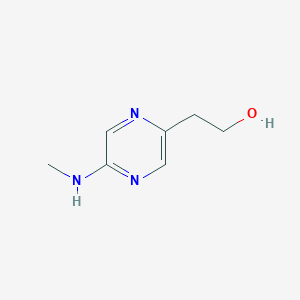
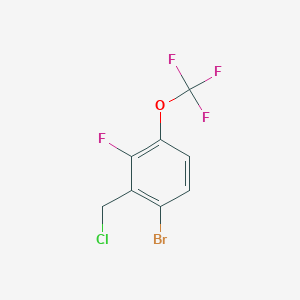
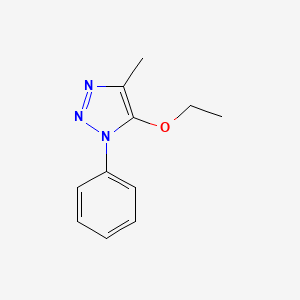
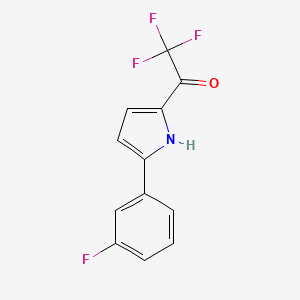
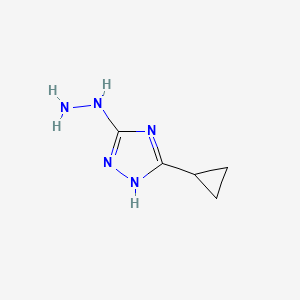
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

